molecular formula C11H16Cl2O B12664864 Bis(2-chlorocyclopentyl) ketone CAS No. 71501-41-2

Bis(2-chlorocyclopentyl) ketone

Cat. No.: B12664864
CAS No.: 71501-41-2
M. Wt: 235.15 g/mol
InChI Key: XUHWMEBMZCGMMW-UHFFFAOYSA-N
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Description

Bis(2-chlorocyclopentyl) ketone is an organic compound with the molecular formula C11H16Cl2O It is a ketone derivative characterized by the presence of two chlorocyclopentyl groups attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorocyclopentyl) ketone typically involves the reaction of 2-chlorocyclopentanone with a suitable reagent under controlled conditions. One common method is the Claisen-Schmidt condensation, where 2-chlorocyclopentanone is reacted with an aldehyde in the presence of a base to form the desired ketone . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorocyclopentyl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms in the cyclopentyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2-chlorocyclopentyl) ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-chlorocyclopentyl) ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Bis(2-chlorocyclohexyl) ketone
  • Bis(2-chlorocycloheptyl) ketone
  • Bis(2-chlorocyclooctyl) ketone

Comparison: Bis(2-chlorocyclopentyl) ketone is unique due to its specific ring size and the presence of chlorine atoms, which influence its reactivity and interaction with other molecules. Compared to its analogs with larger ring sizes, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Properties

CAS No.

71501-41-2

Molecular Formula

C11H16Cl2O

Molecular Weight

235.15 g/mol

IUPAC Name

bis(2-chlorocyclopentyl)methanone

InChI

InChI=1S/C11H16Cl2O/c12-9-5-1-3-7(9)11(14)8-4-2-6-10(8)13/h7-10H,1-6H2

InChI Key

XUHWMEBMZCGMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Cl)C(=O)C2CCCC2Cl

Origin of Product

United States

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